D-Threitol

Descripción general

Descripción

D-Threitol: . It is a white crystalline solid with a melting point of 88-90°C. This compound is commonly used in various scientific and industrial applications due to its unique chemical properties.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: : D-Threitol can be synthesized through the reduction of D-threose, a four-carbon sugar, using reducing agents such as sodium borohydride. The reaction typically occurs under mild conditions to prevent the degradation of the sugar alcohol.

Industrial Production Methods: : On an industrial scale, this compound is produced through fermentation processes using microorganisms such as Yarrowia lipolytica. This method is preferred due to its cost-effectiveness and scalability.

Análisis De Reacciones Químicas

Types of Reactions: : D-Threitol undergoes various chemical reactions, including oxidation, reduction, and substitution.

Common Reagents and Conditions

Oxidation: : this compound can be oxidized to D-threonic acid using oxidizing agents like nitric acid.

Reduction: : this compound can be reduced to D-threose using reducing agents such as sodium borohydride.

Substitution: : this compound can undergo substitution reactions to form esters and ethers.

Major Products Formed: : The major products formed from these reactions include D-threonic acid, D-threose, and various esters and ethers of this compound.

Aplicaciones Científicas De Investigación

D-Threitol is a C4-polyol (tetritol) that can be regarded as the main end product of D-xylose metabolism in humans . Several studies have revealed that urinary levels of some polyols may vary in diseases associated with carbohydrate metabolism derangements such as diabetes mellitus and uremia . this compound is also associated with ribose-5-phosphate isomerase deficiency, an inborn error of metabolism .

Scientific Research Applications

This compound as a Fungal Signal:

- Role in Colonization Comparative metabolomics has identified threitol as a key metabolite in the interactions between Eucalyptus grandis seedlings and Armillaria luteobubalina, a necrotrophic pathogen native to Australia . Threitol enrichment is a specific characteristic of Armillaria pathogenesis . Exogenous application of this compound promoted microbial colonization of E. grandis and triggered hormonal responses in root cells .

- Mechanism of Action Isotope labeling showed that threitol detected in Armillaria-treated root tips was largely derived from the fungal pathogen, suggesting its role as one of the earliest fungal signals promoting Armillaria colonization of roots .

This compound Production:

- Biosynthesis An engineered strain of Yarrowia lipolytica can efficiently produce this compound from glucose through fermentation by overexpressing the xylitol dehydrogenase gene from Scheffersomyces stipitis .

Metabolic Studies:

Mecanismo De Acción

D-Threitol is similar to other sugar alcohols such as erythritol, xylitol, and sorbitol. this compound is unique due to its chiral nature and its ability to act as a reducing agent. Unlike other sugar alcohols, this compound can be used in a wide range of applications, from organic synthesis to pharmaceutical development.

Comparación Con Compuestos Similares

Erythritol: : Another four-carbon sugar alcohol used as a natural sweetener.

Xylitol: : A five-carbon sugar alcohol used in dental care products.

Sorbitol: : A six-carbon sugar alcohol used as a humectant in food products.

Actividad Biológica

D-Threitol is a four-carbon sugar alcohol that has garnered attention for its diverse biological activities and potential applications in various fields, including medicine and agriculture. This article provides a comprehensive overview of the biological activity of this compound, supported by research findings, case studies, and relevant data tables.

This compound, with the chemical formula , is a sugar alcohol found in certain algae, fungi, and lichens. It is known for being twice as sweet as sucrose and has been explored for its potential as a coronary vasodilator . The compound exhibits various interactions with biological systems, influencing metabolic pathways and microbial behaviors.

1. Metabolic Pathways

Research indicates that this compound plays a significant role in metabolic pathways, particularly in microbial systems. A study on Mycobacterium smegmatis revealed that this compound stabilizes solute-binding proteins associated with ABC transporters, suggesting its involvement in nutrient transport and metabolism .

Table 1: Enzymatic Activities Associated with this compound

2. Role in Plant-Microbe Interactions

This compound has been identified as a key metabolite in the interaction between eucalypt roots and the pathogenic fungus Armillaria luteobubalina. Comparative metabolomics showed that this compound was enriched in root tips exposed to this pathogen, indicating its role as a signaling molecule that promotes fungal colonization . The application of exogenous this compound not only enhanced microbial colonization but also triggered hormonal responses in plant root cells.

Case Study: Eucalyptus and Armillaria luteobubalina

- Objective : Investigate the role of this compound in plant-fungal interactions.

- Findings : this compound acts as an early signaling metabolite during the colonization of eucalypt roots by Armillaria luteobubalina, facilitating the pathogen's establishment prior to infection .

3. Antimicrobial Properties

This compound has demonstrated antimicrobial activity against various pathogens, including Escherichia coli and Klebsiella pneumoniae. This property suggests potential applications in developing antimicrobial agents or preservatives .

The biological activity of this compound can be attributed to several mechanisms:

- Metabolite Signaling : Acts as a signaling molecule in plant-microbe interactions, influencing growth and pathogenicity.

- Enzymatic Interactions : Involvement in enzymatic pathways enhances microbial metabolism and nutrient uptake.

- Antimicrobial Action : Direct inhibition of bacterial growth through interaction with cellular components.

Propiedades

IUPAC Name |

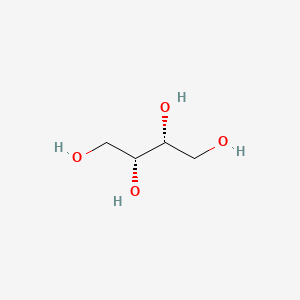

(2S,3S)-butane-1,2,3,4-tetrol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H10O4/c5-1-3(7)4(8)2-6/h3-8H,1-2H2/t3-,4-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UNXHWFMMPAWVPI-IMJSIDKUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@@H]([C@H](CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H10O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

122.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

White crystalline solid; [Sigma-Aldrich MSDS] | |

| Record name | Threitol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/17999 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

2319-57-5, 7493-90-5 | |

| Record name | 1,2,3,4-Butanetetrol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1,2,3,4-Butanetetrol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.